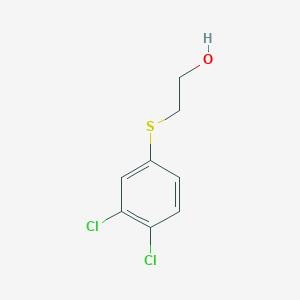
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Synthesis of Heterocyclic Substances
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide is used in the synthesis of a wide variety of uniquely substituted heterocyclic substances. These substances demonstrate promising antimicrobial activities against various bacterial organisms, including Gram-negative and Gram-positive bacteria, as well as yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Role in Synthesis of Substituted Pyrazoles
This compound is also involved in the synthesis of novel N-arylpyrazole-containing enaminones. These enaminones are then used to create substituted pyridine derivatives and other compounds that show both antitumor and antimicrobial activities (Riyadh, 2011).
Electrophilic Aminations with Oxaziridines
In electrophilic amination processes, this compound is a key player. The reactions enable the synthesis of azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, and various other derivatives, demonstrating the compound's versatility in synthesizing diverse nitrogen-containing heterocycles (Andreae & Schmitz, 1991).
Development of Immunoassays
This compound is also instrumental in the synthesis of haptens for developing immunoassays, particularly in the context of herbicide detection. This application is crucial for environmental monitoring and agricultural management (Goodrow, Harrison, & Hammock, 1990).
Synthesis of Antiviral Agents
Recent studies highlight the role of this compound in the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which show remarkable activity against avian influenza virus, indicating potential applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Propriétés
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-12-18-20(23-9-8-22-18)27-17-6-4-15(5-7-17)24-19(26)14-11-16-3-1-2-10-25(16)13-14/h1-3,8-11,13,15,17H,4-7H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNESZVIJULAQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate](/img/structure/B2451232.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2451236.png)

![Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2451238.png)
![7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde](/img/structure/B2451239.png)
![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)
![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)


